![molecular formula C16H17NO6S B2684028 Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate CAS No. 896316-95-3](/img/structure/B2684028.png)
Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate
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Description
Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of sulfonamide-based compounds and has shown promising results in various studies.
Scientific Research Applications
Diels-Alder Cycloaddition Reactions
The Diels-Alder cycloaddition reaction, a cornerstone in organic synthesis, involving substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, highlights the utility of furan derivatives in constructing complex molecular architectures. The reaction showcases high yields and stereoselectivity, especially with 2-substituted furans, providing a pathway to diverse molecular structures crucial in materials science and pharmaceuticals (Arjona et al., 1998).
Bioconversion and Metabolite Synthesis
The application of microbial-based surrogate biocatalytic systems for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA receptor potentiators, illustrates the relevance of furan derivatives in drug metabolism studies. This approach enables the generation of metabolites in sufficient quantities for structural characterization, aiding in the development of drugs with improved efficacy and safety profiles (Zmijewski et al., 2006).
Synthesis of Quaternary Carbon Centered Chromans
The cyclization reactions of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic ester or allenic sulfone catalyzed by tertiary phosphine and SPTS, yielding quaternary carbon-centered chromans, demonstrate the potential of furan derivatives in synthesizing biologically active molecules. This provides an efficient approach for the synthesis of chroman products, which are significant in medicinal chemistry for their therapeutic properties (Hu et al., 2012).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters showcases the use of furan derivatives in the development of biobased materials. This method produces novel furan polyesters with applications in sustainable materials science, highlighting the versatility of furan derivatives beyond pharmaceutical applications (Jiang et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate demonstrates the exploration of furan derivatives for developing new compounds with potential antimicrobial activities. This research contributes to the discovery of new therapeutic agents and underscores the importance of furan derivatives in synthetic organic chemistry (Ravindra et al., 2008).
properties
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-2-22-16(19)15(18)17-11-14(13-9-6-10-23-13)24(20,21)12-7-4-3-5-8-12/h3-10,14H,2,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFRCPFVWXDFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate |
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